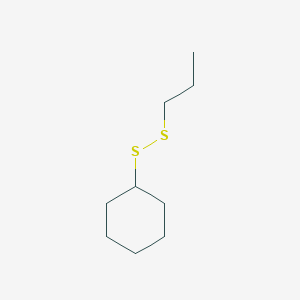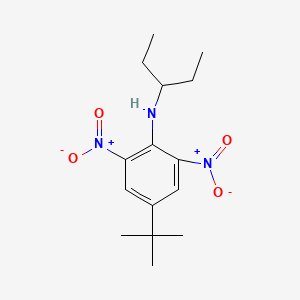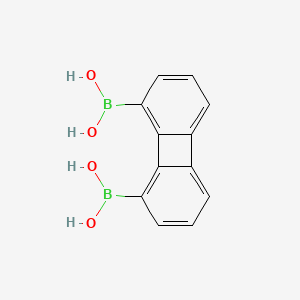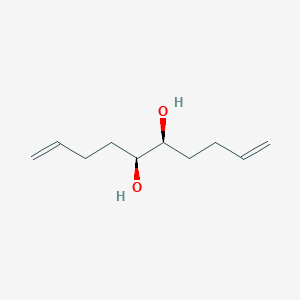
(5S,6S)-deca-1,9-diene-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,6S)-deca-1,9-diene-5,6-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and two double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-deca-1,9-diene-5,6-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the hydroxyl groups. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve the desired stereochemistry. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar stereoselective processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
(5S,6S)-deca-1,9-diene-5,6-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bonds can be reduced to single bonds using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4) for selective reduction.
Substitution: TsCl, thionyl chloride (SOCl2), or phosphorus tribromide (PBr3) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of decane derivatives.
Substitution: Formation of tosylates, chlorides, or bromides.
科学的研究の応用
Chemistry
In chemistry, (5S,6S)-deca-1,9-diene-5,6-diol is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving diols. It serves as a model substrate for investigating the mechanisms of diol dehydratases and other related enzymes.
Medicine
In medicine, this compound has potential applications in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with specific stereochemical requirements.
Industry
Industrially, this compound can be used in the production of polymers and other materials that require precise control over stereochemistry. Its reactivity also makes it useful in the synthesis of fine chemicals and intermediates.
作用機序
The mechanism by which (5S,6S)-deca-1,9-diene-5,6-diol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the double bonds are hydrogenated to single bonds, resulting in the addition of hydrogen atoms.
類似化合物との比較
Similar Compounds
(5R,6R)-deca-1,9-diene-5,6-diol: This is a diastereomer of (5S,6S)-deca-1,9-diene-5,6-diol with different stereochemistry at the hydroxyl groups.
(5S,6S)-deca-1,9-diene-5,6-dione: This compound has carbonyl groups instead of hydroxyl groups, making it more reactive in certain types of reactions.
This compound monoacetate: This compound has one of the hydroxyl groups acetylated, altering its reactivity and solubility.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl groups and double bonds. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
特性
CAS番号 |
221467-95-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(5S,6S)-deca-1,9-diene-5,6-diol |
InChI |
InChI=1S/C10H18O2/c1-3-5-7-9(11)10(12)8-6-4-2/h3-4,9-12H,1-2,5-8H2/t9-,10-/m0/s1 |
InChIキー |
UCQXMRCBVKGCOE-UWVGGRQHSA-N |
異性体SMILES |
C=CCC[C@@H]([C@H](CCC=C)O)O |
正規SMILES |
C=CCCC(C(CCC=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


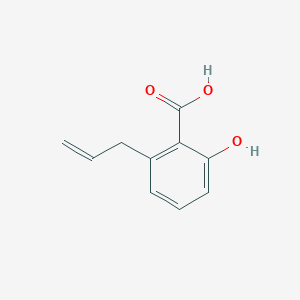
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
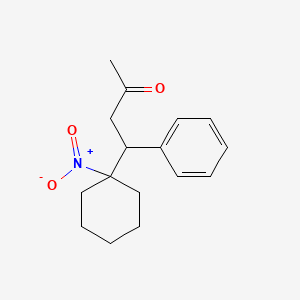
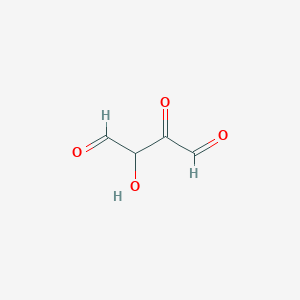
![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
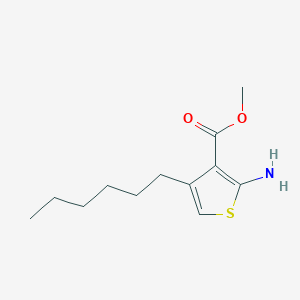
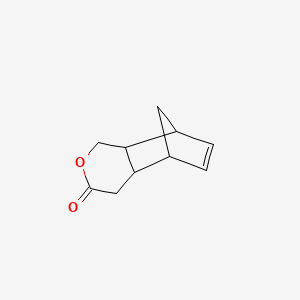
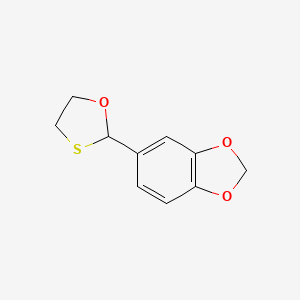

![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)
